Rubiginone B2

Beschreibung

Eigenschaften

IUPAC Name |

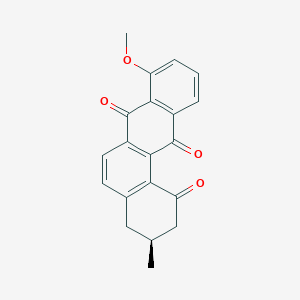

(3S)-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c1-10-8-11-6-7-13-18(16(11)14(21)9-10)20(23)12-4-3-5-15(24-2)17(12)19(13)22/h3-7,10H,8-9H2,1-2H3/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCWNLVDTXGGSU-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130548-10-6 |

Source

|

| Record name | Rubiginone B2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130548106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Unraveling the Assembly Line: A Technical Guide to the Rubiginone B2 Biosynthetic Pathway and Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubiginones, a subclass of angucycline antibiotics, have garnered significant interest for their potential in potentiating the efficacy of existing anticancer drugs.[1] Rubiginone B2, a prominent member of this family, is a complex polyketide natural product whose biosynthesis is orchestrated by a dedicated enzymatic assembly line encoded within a specific biosynthetic gene cluster (BGC). This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, the organization and function of its corresponding gene cluster, and detailed experimental protocols for its study. By synthesizing current research findings with established methodologies, this document aims to serve as a comprehensive resource for researchers seeking to understand, engineer, and harness this intricate biosynthetic machinery for drug discovery and development.

Introduction: The Significance of this compound

This compound belongs to the angucycline family of aromatic polyketides, a large group of natural products known for their diverse biological activities, including antibacterial, anticancer, and antiviral properties.[2][3] What makes rubiginones particularly compelling is their demonstrated ability to enhance the cytotoxicity of vincristine, a widely used chemotherapy agent, against resistant cancer cell lines.[1] This synergistic activity highlights the potential of rubiginones not as standalone therapeutics, but as crucial adjuvants in combination therapies, offering a promising strategy to overcome drug resistance in oncology.

The biosynthesis of these complex molecules is carried out by Type II polyketide synthases (PKSs), large multienzyme complexes that iteratively assemble polyketide chains from simple acyl-CoA precursors.[4][5] Understanding the intricate series of enzymatic reactions that construct the angucycline scaffold and the subsequent tailoring steps that generate the structural diversity of rubiginones is paramount for several reasons. It allows for the rational design of novel derivatives with improved therapeutic properties, the potential for combinatorial biosynthesis to create new chemical entities, and the optimization of production titers through metabolic engineering.

This guide will delve into the genetic and biochemical underpinnings of this compound biosynthesis, focusing on the "rub" gene cluster discovered in Streptomyces sp. CB02414.[2]

The this compound Biosynthetic Pathway

The biosynthesis of this compound begins with the formation of a polyketide backbone by the minimal PKS, followed by a series of post-PKS modifications including cyclization, aromatization, and oxidation events. Based on the analysis of isolated intermediates from wild-type and mutant strains of Streptomyces sp. CB02414, a plausible biosynthetic pathway has been proposed.[2]

The pathway is initiated by the minimal PKS system, which constructs the polyketide backbone. Subsequent actions of an aromatase and a cyclase form the characteristic angucycline ring system. A series of tailoring enzymes then modify this core structure. An O-methyltransferase, RubM4, is proposed to methylate a hydroxyl group, followed by two distinct cytochrome P450 hydroxylases, RubN2 and RubN1, which introduce hydroxyl groups at specific positions on the angucyclinone scaffold to yield this compound.[2]

The "rub" Biosynthetic Gene Cluster

The enzymatic machinery for this compound biosynthesis is encoded by a contiguous set of genes known as a biosynthetic gene cluster (BGC). In Streptomyces sp. CB02414, this has been identified as the "rub" gene cluster.[2] The organization of this cluster is typical for Type II PKS systems, containing genes for the minimal PKS, cyclases, and various tailoring enzymes.

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster and Their Putative Functions.

| Gene | Putative Function | Description |

| rubF1 | Ketosynthase α (KSα) | Part of the minimal PKS, responsible for chain elongation. |

| rubF2 | Ketosynthase β/Chain Length Factor (KSβ/CLF) | Part of the minimal PKS, determines the polyketide chain length. |

| rubF3 | Acyl Carrier Protein (ACP) | Carries the growing polyketide chain. |

| rubG | Ketoreductase (KR) | Involved in the reduction of a keto group during chain assembly. |

| rubH | Aromatase (ARO) | Catalyzes the aromatization of a cyclized intermediate. |

| rubE | Cyclase (CYC) | Catalyzes the cyclization of the polyketide chain. |

| rubM4 | O-methyltransferase (OMT) | Catalyzes the methylation of a hydroxyl group.[2] |

| rubN1 | Cytochrome P450 Hydroxylase | Catalyzes the hydroxylation at the C-2 position.[2] |

| rubN2 | Cytochrome P450 Hydroxylase | Catalyzes the hydroxylation at the C-4 position.[2] |

Functional Characterization of Key Enzymes

The functional roles of several key enzymes in the this compound pathway have been elucidated through gene knockout studies.[2]

-

Minimal PKS (RubF1, RubF2, RubF3): These three proteins form the core of the biosynthetic machinery. RubF1 (KSα) and RubF2 (KSβ/CLF) form a heterodimer that, along with the acyl carrier protein (ACP) RubF3, iteratively condenses malonyl-CoA units to build the polyketide backbone. The chain length factor (CLF) component of RubF2 is crucial for determining the final length of the polyketide chain.

-

Tailoring Enzymes:

-

RubM4 (O-methyltransferase): Inactivation of the rubM4 gene resulted in the accumulation of a demethylated precursor, confirming its role in the methylation of the C-8 hydroxyl group.[2]

-

RubN1 and RubN2 (Cytochrome P450 Hydroxylases): Gene knockout experiments demonstrated that RubN1 is responsible for the introduction of a hydroxyl group at the C-2 position, while RubN2 catalyzes hydroxylation at the C-4 position.[2] The specific timing and order of these hydroxylation events are crucial for the final structure of this compound.

-

Experimental Protocols for Studying the this compound Pathway

Elucidating and engineering biosynthetic pathways like that of this compound requires a robust set of molecular biology and biochemical techniques. The following section provides detailed, step-by-step methodologies for key experiments.

Gene Knockout in Streptomyces via Homologous Recombination

This protocol describes a general method for creating in-frame gene deletions in Streptomyces using a temperature-sensitive vector and homologous recombination. This method is crucial for confirming gene function by observing the resulting phenotype and metabolite profile.

Workflow Diagram:

Step-by-Step Methodology:

-

Construct the Knockout Plasmid:

-

Design primers to amplify ~1.5-2.0 kb regions flanking the gene of interest (the "homology arms").

-

Amplify the upstream and downstream homology arms from Streptomyces sp. CB02414 genomic DNA using high-fidelity DNA polymerase.

-

Clone the amplified homology arms into a suitable temperature-sensitive E. coli-Streptomyces shuttle vector (e.g., pKC1139-based) containing a selectable marker (e.g., apramycin resistance).

-

-

Conjugation into Streptomyces:

-

Transform the knockout plasmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).

-

Grow the E. coli donor strain and Streptomyces sp. CB02414 recipient strain to mid-log phase.

-

Mix the donor and recipient cultures and plate on a suitable conjugation medium (e.g., SFM agar).

-

Incubate at a permissive temperature (e.g., 30°C) to allow for conjugation.

-

-

Selection of Single Crossover Events:

-

Overlay the conjugation plates with an appropriate antibiotic (e.g., apramycin and nalidixic acid) to select for Streptomyces exconjugants that have integrated the plasmid into their chromosome via a single homologous recombination event.

-

Incubate at the permissive temperature until colonies appear.

-

-

Induction of the Second Crossover:

-

Inoculate the single crossover mutants into non-selective liquid medium and grow at a non-permissive temperature (e.g., 39°C) to induce the second crossover event and subsequent loss of the plasmid.

-

Plate the culture onto non-selective agar and incubate at the non-permissive temperature.

-

-

Screening and Confirmation:

-

Screen individual colonies for the desired double crossover phenotype (e.g., sensitive to the plasmid's antibiotic marker).

-

Confirm the gene deletion in the antibiotic-sensitive colonies by PCR using primers flanking the deleted region and by sequencing the PCR product.

-

Heterologous Expression of the "rub" Gene Cluster

Expressing the entire "rub" gene cluster in a well-characterized, genetically amenable host strain can facilitate the study of the pathway and potentially increase the production of this compound and its analogs. Streptomyces coelicolor and Streptomyces albus are commonly used hosts for this purpose.[3][6][7]

Step-by-Step Methodology:

-

Clone the Gene Cluster:

-

Amplify the entire "rub" gene cluster from Streptomyces sp. CB02414 genomic DNA using long-range PCR or capture the cluster on a suitable vector (e.g., a BAC or cosmid) from a genomic library.

-

Clone the gene cluster into an integrative Streptomyces expression vector (e.g., pSET152-based) under the control of a strong, constitutive promoter (e.g., ermEp*).

-

-

Transformation into the Heterologous Host:

-

Introduce the expression plasmid into the chosen Streptomyces host strain (S. coelicolor or S. albus) via protoplast transformation or conjugation.

-

Select for successful transformants using the appropriate antibiotic resistance marker.

-

-

Cultivation and Metabolite Analysis:

-

Cultivate the recombinant Streptomyces strain in a suitable production medium.

-

Extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate).

-

Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound and other related metabolites by comparing with authentic standards and the wild-type producer.

-

In Vitro Enzymatic Assays

Characterizing the individual enzymes of the this compound pathway in vitro provides detailed mechanistic insights into their function.

5.3.1. Type II PKS Activity Assay

This assay measures the ability of the minimal PKS to produce a polyketide product from radiolabeled precursors.[8]

Step-by-Step Methodology:

-

Protein Expression and Purification:

-

Individually clone, express, and purify the minimal PKS components (RubF1, RubF2, and RubF3) from an E. coli expression system.

-

-

Assay Reaction:

-

Set up a reaction mixture containing the purified PKS components, a suitable buffer, and the starter unit (acetyl-CoA).

-

Initiate the reaction by adding the radiolabeled extender unit, [14C]-malonyl-CoA.

-

Incubate the reaction at an optimal temperature (e.g., 30°C).

-

-

Product Analysis:

-

Quench the reaction and extract the polyketide products with an organic solvent.

-

Separate the products by thin-layer chromatography (TLC) or HPLC.

-

Detect and quantify the radiolabeled polyketide product using a phosphorimager or scintillation counting.

-

5.3.2. Cytochrome P450 Hydroxylase Assay

This assay determines the hydroxylase activity of RubN1 and RubN2 on a given substrate.[9][10][11]

Step-by-Step Methodology:

-

Protein Expression and Purification:

-

Express and purify the cytochrome P450 enzyme (RubN1 or RubN2) and a suitable reductase partner from E. coli.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing the purified P450, the reductase, the substrate (a biosynthetic intermediate), and a buffer.

-

Initiate the reaction by adding NADPH.

-

Incubate at an optimal temperature.

-

-

Product Analysis:

-

Stop the reaction and extract the products.

-

Analyze the reaction mixture by HPLC or LC-MS to identify and quantify the hydroxylated product.

-

5.3.3. O-Methyltransferase Assay

This assay measures the transfer of a methyl group from a donor to the substrate by RubM4.[12][13][14][15]

Step-by-Step Methodology:

-

Protein Expression and Purification:

-

Express and purify the O-methyltransferase (RubM4) from E. coli.

-

-

Assay Reaction:

-

Set up a reaction containing the purified enzyme, the substrate (a biosynthetic intermediate), and the methyl donor, S-adenosyl-L-methionine (SAM). For radiometric detection, [3H]-SAM can be used.

-

Incubate at an optimal temperature.

-

-

Product Analysis:

-

Quench the reaction.

-

If using a radiolabeled methyl donor, separate the methylated product from unreacted [3H]-SAM and quantify by scintillation counting.

-

Alternatively, analyze the reaction mixture by HPLC or LC-MS to detect the methylated product.

-

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway and the identification of its corresponding gene cluster represent a significant step forward in our understanding of angucycline biosynthesis. This knowledge provides a foundation for the targeted genetic manipulation of the pathway to generate novel rubiginone analogs with potentially enhanced therapeutic properties. The experimental protocols detailed in this guide offer a practical framework for researchers to further investigate this and other polyketide biosynthetic pathways.

Future research in this area will likely focus on several key aspects:

-

Structural elucidation of the biosynthetic enzymes: Determining the three-dimensional structures of the PKS and tailoring enzymes will provide invaluable insights into their catalytic mechanisms and substrate specificities, guiding protein engineering efforts.

-

Combinatorial biosynthesis: By swapping or modifying genes within the "rub" cluster with those from other angucycline pathways, it may be possible to generate a diverse library of novel compounds for biological screening.

-

Metabolic engineering for improved titers: Overexpression of positive regulators, deletion of competing pathways, and optimization of fermentation conditions can be employed to enhance the production of this compound and its derivatives.

The continued exploration of the this compound biosynthetic pathway holds immense promise for the discovery and development of new and more effective anticancer therapies.

References

-

BioIVT. (n.d.). In Vitro CYP (Cytochrome P450) Induction Studies. Retrieved from [Link]

-

Chen, Y., et al. (2021). Genome mining of novel rubiginones from Streptomyces sp. CB02414 and characterization of the post-PKS modification steps in rubiginone biosynthesis. Microbial Cell Factories, 20(1), 181. [Link]

-

Cobb, R. E., et al. (2014). High-Efficiency Multiplex Genome Editing of Streptomyces Species Using an Engineered CRISPR/Cas System. ACS Synthetic Biology, 4(6), 723-728. [Link]

- Hertweck, C. (2009). The Biosynthetic Logic of Polyketide Diversity.

-

Gomez-Escribano, J. P., & Bibb, M. J. (2011). Engineering Streptomyces coelicolor for heterologous expression of secondary metabolite gene clusters. Microbial Biotechnology, 4(2), 207-215. [Link]

-

González-López, L., et al. (2016). A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes. PLoS ONE, 11(12), e0168882. [Link]

-

Gust, B., et al. (2003). Recombineering in Streptomyces coelicolor A3(2). John Innes Centre. [Link]

- Itoh, T., et al. (1995). Rubiginones, new Vincristine-cytotoxicity potentiators from Streptomyces griseorubiginosus No. Q144-2. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities. The Journal of Antibiotics, 48(10), 1109-1114.

- Keatinge-Clay, A. T. (2016). The Structures of Type I Polyketide Synthases.

- Kharel, M. K., et al. (2012). Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis.

-

Komatsu, M., et al. (2010). Heterologous expression of a large-sized natural product biosynthetic gene cluster in Streptomyces species. Frontiers in Microbiology, 1, 142. [Link]

-

Lauter, F. R., et al. (2017). Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications. Journal of Pharmaceutical and Biomedical Analysis, 145, 446-457. [Link]

- Phillips, I. R., & Shephard, E. A. (Eds.). (2017). Cytochrome P450: In Vitro Methods and Protocols. Springer.

-

Rix, U., et al. (2002). Mechanistic Analysis of a Type II Polyketide Synthase. Role of Conserved Residues in the β-Ketoacyl Synthase−Chain Length Factor Heterodimer. Biochemistry, 41(43), 12893-12900. [Link]

-

The Hutchings Lab. (n.d.). Hutchings Lab protocol for generating CRISPR/Cas Knockouts using pCRISPomyces-2. ActinoBase. [Link]

-

Wang, H., et al. (2020). Recent Advances in the Heterologous Biosynthesis of Natural Products from Streptomyces. Molecules, 25(11), 2537. [Link]

-

Reaction Biology. (n.d.). Methyltransferase Assay Services. Retrieved from [Link]

- Zhang, Y., et al. (1998). A new logic for DNA engineering using recombination in Escherichia coli.

-

Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

- Kautsar, S. A., et al. (2020). MIBiG 2.0: a repository for biosynthetic gene clusters of known function. Nucleic Acids Research, 48(D1), D454-D458.

- Medema, M. H., et al. (2011). antiSMASH: rapid identification, annotation and analysis of secondary metabolite biosynthesis gene clusters in bacterial and fungal genome sequences. Nucleic Acids Research, 39(Web Server issue), W339-W346.

-

Briggs, S. D., et al. (2008). In Vitro Histone Methyltransferase Assay. CSH Protocols, 2008(6), pdb.prot4939. [Link]

-

Zhang, L., et al. (2015). One-step high-efficiency CRISPR/Cas9-mediated genome editing in Streptomyces. Acta Biochimica et Biophysica Sinica, 47(3), 231-243. [Link]

-

Gust, B., et al. (2004). Red-Mediated Genetic Manipulation of Antibiotic-Producing Streptomyces. Advances in Applied Microbiology, 54, 107-128. [Link]

-

Gomez-Escribano, J. P., & Bibb, M. J. (2011). Engineering Streptomyces coelicolor for heterologous expression of secondary metabolite gene clusters. PubMed. [Link]

-

Wikipedia. (n.d.). Streptomyces. Retrieved from [Link]

-

Zhang, W., et al. (2017). Expanding the Biosynthetic Toolbox: The Potential and Challenges of In Vitro Type II Polyketide Synthase Research. MDPI. [Link]

-

Vo, J. L., et al. (2023). Strategic engineering unlocks in vitro type II polyketide biosynthesis. bioRxiv. [Link]

- Olano, C., et al. (2014). Heterologous expression of natural product biosynthetic gene clusters in Streptomyces. Methods in Enzymology, 547, 277-308.

Sources

- 1. bioivt.com [bioivt.com]

- 2. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]

- 3. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]

- 4. streptomyces.org.uk [streptomyces.org.uk]

- 5. mdpi.com [mdpi.com]

- 6. Engineering Streptomyces coelicolor for heterologous expression of secondary metabolite gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Streptomyces - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Validation of in vitro methods for human cytochrome P450 enzyme induction: Outcome of a multi-laboratory study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 11. dokumen.pub [dokumen.pub]

- 12. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. reactionbiology.com [reactionbiology.com]

Rubiginone B2: A Technical Guide on its Chemical Structure, Properties, and Biological Activity

Introduction: The Angucyclinone Family and the Promise of Chemosensitization

Rubiginone B2 is a naturally occurring polyketide belonging to the angucyclinone class of antibiotics.[1][2] These complex aromatic molecules are primarily isolated from fermentation broths of Streptomyces species, a genus renowned for its prolific production of bioactive secondary metabolites.[1] While possessing moderate antibacterial and antitumor properties on its own, the primary interest in this compound within the scientific community stems from its significant ability to potentiate the cytotoxicity of vincristine (VCR), a widely used chemotherapeutic agent, particularly against drug-resistant cancer cell lines.[1][2] This chemosensitizing activity positions this compound as a valuable research tool and a potential lead compound in the development of adjuvant therapies to overcome multidrug resistance (MDR) in cancer.

This technical guide provides a comprehensive overview of the chemical structure, known properties, and biological activities of this compound, with a focus on its role in enhancing the efficacy of vincristine.

Chemical Structure and Properties

Molecular Structure

This compound is a member of the isotetracenone group of angucyclinones.[1] Its core structure is a tetracyclic quinone skeleton. The precise chemical structure, as determined from spectroscopic analysis and confirmed by synthesis, is presented below.

-

Molecular Formula: C₂₀H₁₆O₄[3]

-

Molecular Weight: 320.34 g/mol [3]

-

IUPAC Name: (3S)-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione[4]

-

CAS Number: 130548-10-6[3]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

| Property | Value / Description | Source(s) |

| Appearance | Yellow solid | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, and Ethyl Acetate | [5] |

| Stability | Stable for at least one year when stored at -20°C. | |

| Purity | Commercially available with ≥95% purity. | [6] |

Note: Specific spectral data (¹H NMR, ¹³C NMR) for this compound are not widely available in the public domain but would have been used for its initial structure elucidation.

Biological Activity and Mechanism of Action

Potentiation of Vincristine Cytotoxicity

The most significant reported biological activity of this compound is its ability to enhance the cytotoxic effects of the anti-cancer drug vincristine. This has been observed in vincristine-resistant P388 leukemia and Moser cells.[1] This phenomenon, known as chemosensitization, is a critical area of cancer research aimed at overcoming multidrug resistance (MDR).[7]

Vincristine functions by inhibiting the polymerization of microtubules, which are essential components of the mitotic spindle.[8] This disruption of microtubule dynamics leads to cell cycle arrest in the metaphase and subsequent apoptosis.[8][9]

A common mechanism of resistance to vincristine and other chemotherapeutic agents is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp).[9][10] These membrane proteins act as efflux pumps, actively removing cytotoxic drugs from the cancer cell, thereby preventing them from reaching their intracellular targets at effective concentrations.[10][11]

Proposed Mechanism of Action

While the precise molecular mechanism of this compound's chemosensitizing effect has not been definitively elucidated, a compelling hypothesis is that it acts as an inhibitor of P-glycoprotein or other related ABC transporters. Many natural products, including some angucyclinones, have been shown to reverse multidrug resistance through the inhibition of these efflux pumps.[12] By inhibiting P-gp, this compound would increase the intracellular accumulation of vincristine in resistant cells, restoring its cytotoxic efficacy.

Caption: Proposed mechanism of this compound in overcoming vincristine resistance.

Experimental Protocols: Assessing Cytotoxicity

To evaluate the cytotoxic and chemosensitizing properties of this compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method. This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

MTT Cell Viability Assay Protocol

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cancer cell line of interest (e.g., vincristine-resistant P388 cells)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

This compound stock solution (in DMSO)

-

Vincristine sulfate stock solution (in sterile water or PBS)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow cells to attach and resume growth.

-

-

Treatment:

-

Prepare serial dilutions of this compound and vincristine in complete culture medium.

-

To assess the chemosensitizing effect, prepare combinations of a fixed, non-toxic concentration of this compound with serial dilutions of vincristine.

-

Include appropriate controls: untreated cells (vehicle control, e.g., DMSO), cells treated with this compound alone, and cells treated with vincristine alone.

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.

-

Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

-

Plot the percentage of cell viability against the drug concentration to generate dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) values.

-

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound is a fascinating natural product with a well-defined role as a chemosensitizer, particularly in the context of vincristine resistance. Its proposed mechanism of action, through the inhibition of P-glycoprotein efflux pumps, aligns with established strategies for overcoming multidrug resistance in cancer. The experimental protocols outlined in this guide provide a framework for researchers to further investigate its biological activities.

Future research should focus on several key areas:

-

Definitive Mechanism of Action Studies: Elucidating the precise molecular interactions between this compound and ABC transporters would provide a solid foundation for its further development.

-

In Vivo Efficacy: Translating the in vitro chemosensitizing effects to animal models is a crucial step in evaluating its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound could lead to the discovery of even more potent and selective chemosensitizers with improved pharmacological properties.

The study of this compound and related angucyclinones continues to be a promising avenue for the development of novel strategies to combat drug resistance in cancer therapy.

References

-

Puder, C., Zeeck, A., & Beil, W. (2000). New biologically active rubiginones from Streptomyces sp. The Journal of Antibiotics, 53(4), 329-336. [Link]

-

Oka, M., Kamei, H., Hamagishi, Y., Tomita, K., Miyaki, T., Konishi, M., & Oki, T. (1990). Chemical and biological properties of rubiginone, a complex of new antibiotics with vincristine-cytotoxicity potentiating activity. The Journal of Antibiotics, 43(8), 967-976. [Link]

-

LabSolutions. (n.d.). This compound. Retrieved from [Link]

-

Dr.Oracle. (2025). What is the mechanism of action of Vincristine? Retrieved from [Link]

- Gavanji, S., et al. (2015). Vincristine as an inductor of drug resistance marker expression in neoplastic cells. Cell Biology and Toxicology, 31(5), 235-244.

-

PubChemLite. (n.d.). This compound (C20H16O4). Retrieved from [Link]

- Kharel, M. K., et al. (2012). Angucyclines: biosynthesis, mode-of-action, new natural products, and synthesis.

-

Wang, X., et al. (2021). Genome mining of novel rubiginones from Streptomyces sp. CB02414 and characterization of the post-PKS modification steps in rubiginone biosynthesis. Biotechnology for Biofuels, 14(1), 1-16. [Link]

-

The Natural Products Atlas. (n.d.). This compound. Retrieved from [Link]

- Ward, Y., et al. (2013). P-glycoprotein inhibition: the past, the present and the future. Current Drug Metabolism, 14(1), 3-13.

-

YouTube. (2021). P -Glycoprotein Enzymes Drug Interactions MADE EASY in 3 MINS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Doxycycline Induces Expression of P Glycoprotein in MCF-7 Breast Carcinoma Cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chemosensitization of tumors by resveratrol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways. Retrieved from [Link]

Sources

- 1. Chemical and biological properties of rubiginone, a complex of new antibiotics with vincristine-cytotoxicity potentiating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genome mining of novel rubiginones from Streptomyces sp. CB02414 and characterization of the post-PKS modification steps in rubiginone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C20H16O4) [pubchemlite.lcsb.uni.lu]

- 5. labsolu.ca [labsolu.ca]

- 6. caymanchem.com [caymanchem.com]

- 7. Chemosensitization of tumors by resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optical rotation - Wikipedia [en.wikipedia.org]

- 9. Doxycycline Induces Expression of P Glycoprotein in MCF-7 Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. P-glycoprotein inhibition: the past, the present and the future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: The Use of Rubiginone B2 in Cell Culture Experiments

Introduction: Unveiling Rubiginone B2

This compound is a member of the angucycline family of aromatic polyketides, a class of natural products known for their diverse biological activities.[1] Originally isolated from Streptomyces species, rubiginones have garnered significant interest within the research community for their potential as anticancer agents.[1][2] Specifically, these compounds have demonstrated the ability to potentiate the cytotoxicity of conventional chemotherapeutics like vincristine, particularly in drug-resistant cancer cell lines.[1]

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this compound in a cell culture setting. We will delve into its mechanism of action, provide detailed protocols for its application in key cellular assays, and offer insights to ensure experimental success and data integrity.

Mechanism of Action: A Dual Inducer of Apoptosis and Autophagy

The anticancer efficacy of this compound and its analogs is rooted in their ability to trigger programmed cell death pathways. Emerging evidence suggests a dual mechanism involving the induction of both apoptosis and autophagy, often mediated through the inhibition of critical cell survival signaling cascades.

A key target of compounds with similar structures is the PI3K/Akt/mTOR signaling pathway .[3][4] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[5][6] In many cancers, this pathway is constitutively active, promoting uncontrolled cell division and resistance to apoptosis.[5] Procyanidin B2, a compound with a similar name and functional outcomes, has been shown to exert its anti-proliferative effects by downregulating the phosphorylation of Akt and mTOR, key kinases in this pathway.[3][4] This inhibition relieves the suppression of downstream pro-apoptotic and pro-autophagic effectors, tipping the cellular balance towards death.

-

Apoptosis Induction: Inhibition of the Akt survival signal leads to the activation of the intrinsic apoptotic cascade. This is often characterized by the upregulation of pro-apoptotic proteins like Bax, the release of cytochrome c from the mitochondria, and the subsequent activation of executioner caspases, such as caspase-3.[7][8] Activated caspase-3 then cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell.[7][9]

-

Autophagy Induction: Simultaneously, the suppression of mTOR, a master negative regulator of autophagy, initiates the formation of autophagosomes.[3][4] This process involves the conversion of the microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, membrane-bound form (LC3-II).[10] The accumulation of LC3-II and its localization into punctate structures within the cytoplasm is a hallmark of autophagy.[10][11]

Diagram: Proposed Signaling Pathway of this compound

Caption: this compound is hypothesized to inhibit the PI3K/Akt/mTOR pathway, leading to apoptosis and autophagy.

Product Information and Handling

Proper handling and storage of this compound are paramount to maintaining its biological activity and ensuring reproducible experimental results.

| Parameter | Recommendation | Rationale |

| Appearance | Crystalline powder | Varies by supplier. |

| Molecular Weight | Varies by specific analog (e.g., D2 is 352.34 g/mol ) | Accurate MW is crucial for preparing stock solutions of precise molarity. |

| Solubility | Soluble in DMSO. Limited solubility in aqueous solutions. | DMSO is a standard solvent for dissolving hydrophobic compounds for cell culture use. Final DMSO concentration in media should be kept low (<0.5%) to avoid solvent-induced cytotoxicity. |

| Storage (Powder) | Store at -20°C for long-term (up to 3 years).[12] | Protects from degradation. |

| Storage (Stock Solution) | Prepare fresh or store aliquots at -20°C for up to one month or -80°C for up to 3 months.[12][13] Avoid repeated freeze-thaw cycles. | Aliquoting prevents degradation from multiple temperature changes and contamination. |

Protocol: Preparation of a 10 mM this compound Stock Solution

-

Pre-weighing: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Calculation: Determine the required mass of powder to achieve a 10 mM concentration. For example, for Rubiginone D2 (MW: 352.34 g/mol ), you would need 3.52 mg to make 1 mL of a 10 mM stock.

-

Solubilization: Add the appropriate volume of sterile, cell culture-grade DMSO to the vial.

-

Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C.

Application Protocols in Cell Culture

Determining Cellular Cytotoxicity (IC50)

Before investigating the mechanism of action, it is essential to determine the concentration of this compound that inhibits cell growth by 50% (IC50). This value is cell-line dependent and provides a critical reference for designing subsequent experiments. The MTT assay is a reliable, colorimetric method for this purpose.[14]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells.[14]

Protocol: MTT Assay for IC50 Determination

-

Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

-

Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. A common starting range is 0.1 µM to 100 µM.

-

Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell control" (medium only).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[15]

-

MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[15][16]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Measure the absorbance at 570-590 nm using a microplate reader.[16]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Analysis of Apoptosis by Western Blot

Western blotting is a powerful technique to confirm the induction of apoptosis by detecting key protein markers.[17]

Principle: This method allows for the detection of changes in the expression levels and cleavage of proteins central to the apoptotic pathway, such as caspases and PARP.[17][18] An increase in the cleaved (active) forms of these proteins is a strong indicator of apoptosis.[18]

Protocol: Western Blot for Apoptosis Markers

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at 1x and 2x the predetermined IC50 value for an appropriate time (e.g., 24 hours). Include a vehicle control.

-

Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against key apoptosis markers overnight at 4°C. Recommended antibodies include:

-

Cleaved Caspase-3

-

Cleaved PARP

-

Bax

-

Bcl-2

-

A loading control (e.g., GAPDH or β-actin)

-

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. An increase in the ratio of cleaved Caspase-3/total Caspase-3 and cleaved PARP/total PARP, as well as an increased Bax/Bcl-2 ratio, indicates the induction of apoptosis.[7]

Monitoring Autophagy by LC3 Puncta Formation

Visualizing the subcellular localization of LC3 is a standard method for monitoring autophagy.

Principle: During autophagy, cytosolic LC3-I is converted to LC3-II, which is recruited to the autophagosomal membrane, appearing as distinct puncta under a fluorescence microscope.[10][19] An increase in the number of these puncta per cell is indicative of autophagy induction.[19]

Protocol: LC3 Immunofluorescence

-

Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a 24-well plate. Allow them to adhere overnight.

-

Treat the cells with this compound at the IC50 concentration for a relevant time course (e.g., 6, 12, 24 hours). Include a vehicle control and a positive control (e.g., starvation with EBSS or treatment with rapamycin).

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking and Staining: Block with 1% BSA in PBS for 30 minutes. Incubate with a primary antibody against LC3B for 1 hour.

-

Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Mounting and Imaging: Wash again and mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.

-

Image Acquisition and Analysis: Visualize the cells using a fluorescence or confocal microscope. Acquire images from multiple random fields.

-

Quantify the number of LC3 puncta per cell. A significant increase in the average number of puncta in treated cells compared to control cells indicates autophagy induction.

Diagram: General Experimental Workflow

Sources

- 1. Genome mining of novel rubiginones from Streptomyces sp. CB02414 and characterization of the post-PKS modification steps in rubiginone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical and biological properties of rubiginone, a complex of new antibiotics with vincristine-cytotoxicity potentiating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Procyanidin B2 induces apoptosis and autophagy in gastric cancer cells by inhibiting Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Procyanidin B2 induces apoptosis and autophagy in gastric cancer cells by inhibiting Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. probiologists.com [probiologists.com]

- 7. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantifying autophagy: Measuring LC3 puncta and autolysosome formation in cells using multispectral imaging flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medkoo.com [medkoo.com]

- 13. Rubiginone D2 | Antibiotic antibiotic | Hello Bio [hellobio.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. MTT (Assay protocol [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. Apoptosis western blot guide | Abcam [abcam.com]

- 19. GFP-LC3 High-content Assay for Screening Autophagy Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Rubiginone B2

Introduction: The Analytical Imperative for Rubiginone B2

This compound is a member of the angucyclinone class of antibiotics, a family of polyketide natural products synthesized by Streptomyces species.[1] First identified in cultures of Streptomyces griseorubiginosus, this compound is part of a complex of related compounds that have demonstrated significant biological activity, including the potentiation of vincristine's cytotoxic effects against resistant cancer cell lines.[1] With the molecular formula C₂₀H₁₆O₄ and a molecular weight of 320.34 g/mol , its tetracyclic quinone structure is central to its bioactivity and, consequently, to the analytical strategies required for its precise quantification.[2]

The development of robust and reliable analytical methods for this compound is paramount for researchers in natural product chemistry, pharmacology, and drug development. Accurate quantification is essential for a multitude of applications, including:

-

Fermentation Process Optimization: Monitoring this compound titers to enhance production yields from Streptomyces cultures.

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in preclinical models.

-

Quality Control: Ensuring the purity and consistency of this compound preparations for research purposes.

-

Mechanism of Action Studies: Correlating specific concentrations of this compound with observed biological effects.

This comprehensive guide provides detailed application notes and step-by-step protocols for the quantification of this compound using modern analytical techniques. The methodologies are designed to be adaptable to various research needs, from high-throughput screening to rigorous quantitative analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.

| Property | Value/Information | Source |

| Molecular Formula | C₂₀H₁₆O₄ | [2] |

| Molecular Weight | 320.34 g/mol | [2] |

| Class | Angucyclinone, Isotetracenone | [1] |

| Chromophore | Tetracyclic quinone system | Inferred from structure |

| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, DMSO, and ethyl acetate. Limited solubility in water. | General property of similar polyketides |

| Stability | Potentially sensitive to light and extreme pH due to the quinone moiety. | General property of quinones |

Analytical Strategy Overview

The quantification of this compound necessitates a multi-step approach, beginning with efficient extraction from the sample matrix, followed by chromatographic separation and sensitive detection. This guide will focus on two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV-Vis) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Caption: General workflow for the quantification of this compound.

Part 1: Sample Preparation

The objective of sample preparation is to extract this compound from its matrix and remove interfering substances that could compromise the analytical measurement. The choice of method will depend on the sample type.

Protocol 1: Extraction from Streptomyces Fermentation Broth

This protocol is designed for the extraction of this compound from liquid cultures.

Rationale: this compound, as a secondary metabolite, is often found in both the mycelium and the culture supernatant. This protocol ensures the extraction from both fractions. Ethyl acetate is a common solvent for extracting polyketides of medium polarity.

Materials:

-

Streptomyces fermentation broth

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Methanol (HPLC grade)

-

0.22 µm syringe filters

Procedure:

-

Separation of Mycelium and Supernatant: Centrifuge the fermentation broth at 5,000 x g for 20 minutes to pellet the mycelium. Decant the supernatant and process both fractions separately.

-

Supernatant Extraction:

-

Transfer the supernatant to a separatory funnel.

-

Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate.

-

Shake vigorously for 2 minutes and allow the layers to separate.

-

Collect the organic (upper) layer. Repeat the extraction twice more.

-

Pool the organic extracts.

-

-

Mycelial Extraction:

-

To the mycelial pellet, add a volume of ethyl acetate sufficient to cover the biomass.

-

Homogenize or sonicate the mixture for 15 minutes to disrupt the cells.

-

Centrifuge at 5,000 x g for 15 minutes and collect the ethyl acetate supernatant. Repeat the extraction twice.

-

Pool the organic extracts.

-

-

Drying and Concentration:

-

Combine the ethyl acetate extracts from the supernatant and mycelium.

-

Dry the combined extract over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate.

-

Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

-

-

Reconstitution:

-

Reconstitute the dried extract in a known volume of methanol.

-

Vortex to ensure complete dissolution.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

-

Protocol 2: Extraction from Biological Matrices (e.g., Plasma)

For pharmacokinetic studies, extraction from biological fluids is necessary. This protocol utilizes protein precipitation followed by solid-phase extraction (SPE).

Rationale: Biological matrices contain high concentrations of proteins and salts that can interfere with chromatographic analysis. Protein precipitation is a crucial first step, followed by SPE for further cleanup and concentration of the analyte.

Materials:

-

Plasma sample

-

Acetonitrile (HPLC grade) containing 0.1% formic acid

-

SPE cartridge (e.g., C18, 500 mg)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Nitrogen evaporator

Procedure:

-

Protein Precipitation:

-

To 200 µL of plasma, add 600 µL of cold acetonitrile with 0.1% formic acid.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

-

Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute this compound from the cartridge with 3 mL of methanol.

-

-

Drying and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume (e.g., 100 µL) of the initial mobile phase for the HPLC or LC-MS/MS analysis.

-

Transfer to an HPLC vial.

-

Part 2: High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

HPLC with UV-Vis detection is a robust and widely accessible technique for the quantification of chromophoric compounds like this compound.

Principle: The tetracyclic quinone structure of this compound contains an extensive system of conjugated double bonds, which results in strong absorbance in the UV-Vis region. By separating this compound from other components in the sample extract using HPLC, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve. Based on the UV-Vis spectra of similar quinone compounds, a wavelength in the range of 250-280 nm and another around 350-450 nm are expected to be suitable for detection.[1]

Protocol 3: HPLC-UV-Vis Quantification of this compound

Instrumentation and Columns:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

This compound analytical standard

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Mobile Phase A | Water with 0.1% Formic Acid | The acidic modifier improves peak shape and resolution for phenolic compounds. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent for reversed-phase chromatography. |

| Gradient | 0-2 min: 30% B2-15 min: 30-90% B15-18 min: 90% B18-18.1 min: 90-30% B18.1-25 min: 30% B | A gradient elution is necessary to separate this compound from potentially more polar or less polar impurities in the extract. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | |

| Detection Wavelength | 275 nm and 420 nm (monitor both, quantify with the one giving better sensitivity and selectivity) | Based on typical absorbance maxima for angucyclinones. A DAD is recommended to obtain the full UV-Vis spectrum for peak purity assessment. |

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol. From this stock, prepare a series of calibration standards by serial dilution with the initial mobile phase composition (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

-

Analysis: Inject the calibration standards, followed by the prepared samples.

-

Data Analysis:

-

Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

-

Confirm peak identity and purity using the DAD spectrum.

-

Construct a calibration curve by plotting the peak area of the standard against its concentration.

-

Determine the concentration of this compound in the samples using the regression equation from the calibration curve.

-

Part 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV-Vis, making it the preferred method for trace-level quantification, especially in complex matrices like biological fluids.

Principle: After chromatographic separation, the analyte is ionized, and the resulting parent ion is selected and fragmented. Specific fragment ions are then detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in identification and quantification, even in the presence of co-eluting interferences.

Caption: Principle of LC-MS/MS for targeted quantification.

Protocol 4: LC-MS/MS Quantification of this compound

Instrumentation:

-

UHPLC or HPLC system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

The LC conditions can be similar to those described in Protocol 3, but with a potentially lower flow rate (e.g., 0.4 mL/min) if using a smaller internal diameter column (e.g., 2.1 mm) for better sensitivity.

MS/MS Parameters (Hypothetical - requires optimization):

| Parameter | Setting | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The presence of a methoxy group and carbonyls may facilitate protonation. |

| Parent Ion (Q1) | m/z 321.1 | [M+H]⁺ for C₂₀H₁₆O₄ |

| Fragment Ions (Q3) | To be determined by infusion of the standard. Likely fragments would result from the loss of water, CO, or cleavage of the side chain. | Two to three characteristic fragment ions should be monitored for confident identification and quantification. |

| Collision Energy | To be optimized for each fragment ion. | |

| Dwell Time | 50-100 ms |

Procedure:

-

MS Parameter Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal ionization mode, parent ion, fragment ions, and collision energies.

-

Standard and Sample Preparation: Prepare calibration standards and process samples as described previously. The use of a stable isotope-labeled internal standard, if available, is highly recommended to correct for matrix effects and variations in instrument response.

-

Analysis: Run the calibration standards and samples using the optimized LC-MS/MS method.

-

Data Analysis:

-

Create an MRM method with the determined transitions.

-

Integrate the peak areas for the quantifier and qualifier ions.

-

Construct a calibration curve and calculate the concentration of this compound in the samples.

-

Part 4: Method Validation

Any quantitative analytical method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3]

Validation Parameters:

| Parameter | Description | Acceptance Criteria (Typical) |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of this compound in blank and placebo samples. Peak purity should be confirmed by DAD. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 over a defined range. |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. | |

| Accuracy | The closeness of the test results to the true value. | Recovery of 98-102% for drug substance; 95-105% in complex matrices. |

| Precision | The degree of scatter between a series of measurements. Assessed at three levels: repeatability, intermediate precision, and reproducibility. | Relative Standard Deviation (RSD) ≤ 2% for repeatability; ≤ 5% for intermediate precision. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in mobile phase composition, pH, column temperature, etc. |

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

Oki, T., et al. (1990). Chemical and biological properties of rubiginone, a complex of new antibiotics with vincristine-cytotoxicity potentiating activity. The Journal of Antibiotics, 43(10), 1230-1235. [Link]

Sources

Protocol for testing Rubiginone B2 antibacterial activity

Application Note & Protocol

Topic: A Validated Protocol for Determining the In Vitro Antibacterial Activity of Rubiginone B2

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. The rubiginones, a class of isotetracenone (angucyclinone) antibiotics produced by Streptomyces species, represent a promising area of investigation.[1] This document provides a comprehensive, step-by-step protocol for evaluating the antibacterial potential of this compound, a member of this antibiotic complex.[1] We detail a hierarchical testing strategy, beginning with a preliminary qualitative screen using the Kirby-Bauer disk diffusion method, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) via broth microdilution, and culminating in the assessment of bactericidal versus bacteriostatic activity through the Minimum Bactericidal Concentration (MBC) assay. The protocols are designed to be self-validating through the rigorous use of controls and are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[2][3]

Introduction to this compound and Assay Principles

This compound is a polyketide natural product isolated from the bacterium Streptomyces griseorubiginosus.[1] It belongs to the angucyclinone family of antibiotics, which are known for a range of biological activities. While the rubiginone complex has been noted for its ability to potentiate the effects of anticancer drugs, its direct antibacterial properties warrant systematic investigation.[1] A related compound, Rubiginone D2, has demonstrated activity against Staphylococcus aureus and Escherichia coli, providing a strong rationale for assessing the broader antibacterial spectrum of this compound.[4]

1.1. Foundational Concepts in Susceptibility Testing

The goal of antimicrobial susceptibility testing (AST) is to provide a reliable prediction of how a microorganism is likely to respond to an antimicrobial agent in vitro.[5] This guide employs three standard, complementary methods:

-

Kirby-Bauer Disk Diffusion: A qualitative or semi-quantitative screening method where the agent diffuses from a paper disk into an agar lawn inoculated with bacteria. The resulting zone of growth inhibition provides a preliminary indication of activity.[6][7]

-

Minimum Inhibitory Concentration (MIC): The gold standard for quantitative susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] This protocol utilizes the broth microdilution method in 96-well plates, a technique standardized by CLSI.[2]

-

Minimum Bactericidal Concentration (MBC): This assay distinguishes between bacteriostatic agents (which inhibit growth) and bactericidal agents (which kill bacteria). The MBC is the lowest concentration of an agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[10][11] An MBC-to-MIC ratio of ≤4 is typically considered indicative of bactericidal activity.[12]

1.2. Critical Consideration: Solubility

This compound, like many complex natural products, is expected to have poor aqueous solubility. Therefore, a suitable organic solvent must be used to prepare a stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent. It is crucial to determine the highest concentration of DMSO that does not inhibit bacterial growth on its own to establish a valid negative control for all experiments.

Overall Experimental Workflow

The assessment of this compound's antibacterial activity should follow a logical progression from a broad screen to a detailed quantitative analysis. This workflow ensures efficient use of resources and builds a comprehensive profile of the compound's activity.

Caption: Hierarchical workflow for assessing this compound antibacterial activity.

Materials and Reagents

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO), sterile, molecular biology grade

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[13]

-

Mueller-Hinton Agar (MHA)[14]

-

Sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS)

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile Petri dishes (100 mm or 150 mm)

-

Sterile paper disks (6 mm diameter)

-

Sterile cotton swabs

-

Micropipettes and sterile tips

-

Spectrophotometer or McFarland turbidity standards (0.5 standard is critical)[14]

-

Incubator set to 35-37°C

-

Vortex mixer

-

Bacterial Strains: A recommended panel includes:

-

Control Antibiotics: (Disks and powder for solution)

-

Gentamicin or Ciprofloxacin (broad-spectrum)

-

Vancomycin (Gram-positive specific)

-

Ceftazidime (Gram-negative specific)

-

Protocol 1: Kirby-Bauer Disk Diffusion Assay

This initial screen provides a rapid assessment of whether this compound possesses activity against the selected bacterial panel.

4.1. Principle A standardized bacterial inoculum is spread over an MHA plate to create a uniform lawn. Paper disks impregnated with a known amount of this compound are placed on the surface.[6] During incubation, the compound diffuses into the agar. If the bacteria are susceptible, a clear circular zone of no growth will form around the disk.[6] The diameter of this zone is proportional to the susceptibility of the organism and the diffusion characteristics of the compound.

4.2. Step-by-Step Methodology

-

Preparation of this compound Disks:

-

Prepare a high-concentration stock of this compound (e.g., 1280 µg/mL) in DMSO.

-

Aseptically apply a precise volume (e.g., 10 µL) onto a sterile blank paper disk to achieve a final amount of 12.8 µ g/disk . Allow disks to dry completely in a sterile environment.

-

Prepare a vehicle control disk using only DMSO.

-

-

Inoculum Preparation:

-

Using a sterile loop, pick 3-5 well-isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.

-

Suspend the colonies in sterile saline. Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or by measuring the optical density at 600 nm (OD600 should be between 0.08 and 0.10).[14] This standard corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

-

Plate Inoculation:

-

Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension.[6]

-

Remove excess fluid by pressing the swab firmly against the inside wall of the tube.[15]

-

Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure complete coverage.[15]

-

Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[6]

-

-

Disk Application and Incubation:

-

Using sterile forceps, place the prepared this compound disks, the DMSO vehicle control disk, and a positive control antibiotic disk onto the inoculated MHA surface.

-

Ensure disks are placed at least 24 mm apart to prevent overlapping zones.[6]

-

Gently press each disk to ensure complete contact with the agar.

-

Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

-

4.3. Data Interpretation Measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm). The vehicle control (DMSO) should show no zone of inhibition. The results are interpreted qualitatively; a larger zone suggests greater activity.

| Example Data Table for Disk Diffusion | |||

| Bacterial Strain | This compound (µ g/disk ) | Zone of Inhibition (mm) | Positive Control (e.g., Gentamicin 10 µg) |

| S. aureus ATCC 29213 | 12.8 | Record Value | Record Value |

| E. coli ATCC 25922 | 12.8 | Record Value | Record Value |

| P. aeruginosa ATCC 27853 | 12.8 | Record Value | Record Value |

Protocol 2: Broth Microdilution for MIC Determination

This protocol quantitatively determines the minimum concentration of this compound required to inhibit bacterial growth, adhering to CLSI M07 guidelines.[2]

5.1. Principle A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB). Each well is then inoculated with a standardized concentration of the test bacteria.[16] Following incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration where no turbidity is observed.[8]

Caption: Example 96-well plate layout for MIC determination.

5.2. Step-by-Step Methodology

-

Preparation of this compound Dilutions:

-

Prepare a working stock of this compound in DMSO at a concentration 100x the highest desired final concentration (e.g., if the highest test concentration is 64 µg/mL, prepare a 6.4 mg/mL stock).

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate row.

-

In a separate tube, create the starting concentration by diluting the working stock into CAMHB. Add 100 µL of this solution to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (and vehicle control), containing 50 µL of CAMHB. Well 12 is the sterility control (50 µL CAMHB, no bacteria).

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in section 4.2.

-

Dilute this suspension in CAMHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the wells. A typical dilution is 1:100 followed by a 1:2 dilution in the final plate volume (e.g., dilute the 1.5x10⁸ CFU/mL suspension to 1x10⁶ CFU/mL, then add 50uL to 50uL in the well).[11]

-

-

Plate Inoculation and Incubation:

-

Add 50 µL of the final diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12 (sterility control).

-

The final volume in each well is now 100 µL. The final concentration of this compound is half of the initial concentration in each well. The final DMSO concentration should be consistent across all test wells and should not exceed a level known to be non-inhibitory (typically ≤1%).

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

-

5.3. Data Interpretation After incubation, examine the plate from the bottom using a reading mirror. The MIC is the lowest concentration of this compound that completely inhibits visible growth (i.e., the first clear well). The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

This protocol determines if the inhibitory action of this compound is lethal to the bacteria.

6.1. Principle Following MIC determination, a small volume from each well that showed no visible growth is subcultured onto a fresh MHA plate.[17] After incubation, the number of surviving colonies is counted. The MBC is the lowest concentration that kills ≥99.9% of the initial bacterial inoculum.

6.2. Step-by-Step Methodology

-

Subculturing from MIC Plate:

-

Select the MIC plate for the organism of interest.

-

From the growth control well, prepare a 1:1000 dilution in saline to estimate the initial inoculum count. Plate 100 µL of this dilution on an MHA plate.

-

From each well that showed no visible growth (the MIC well and all wells with higher concentrations), plate a 10 µL aliquot directly onto a quadrant of a fresh MHA plate.

-

Label each quadrant corresponding to the concentration from the MIC plate.

-

-

Incubation and Colony Counting:

-

Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

-

After incubation, count the number of colonies (CFU) on each quadrant.

-

Count the colonies on the plate from the diluted growth control and multiply by the dilution factor (e.g., CFU x 1000 x 10) to determine the initial inoculum concentration in CFU/mL.

-

6.3. Data Interpretation The MBC is the lowest concentration that produces a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. For a 10 µL spot plate from an initial inoculum of 5 x 10⁵ CFU/mL, a 99.9% reduction corresponds to ≤5 colonies.

| Example Data Table for MIC/MBC | ||||

| Bacterial Strain | Initial Inoculum (CFU/mL) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |

| S. aureus ATCC 29213 | 5.2 x 10⁵ | Record Value | Record Value | Calculate |

| E. coli ATCC 25922 | 4.8 x 10⁵ | Record Value | Record Value | Calculate |

-

Interpretation: An MBC/MIC ratio of ≤4 suggests bactericidal activity, while a ratio of >4 suggests bacteriostatic activity.[12]

Ensuring Trustworthiness: A Self-Validating System

The integrity of these protocols hinges on the consistent use of controls. Each experiment must include the following to be considered valid:

-

Sterility Control: A well containing only broth (no bacteria, no compound). It must remain clear, confirming the sterility of the medium and aseptic technique.

-

Growth Control: A well containing broth and bacteria but no compound. It must show robust turbidity, confirming the viability of the inoculum and its ability to grow in the test conditions.

-